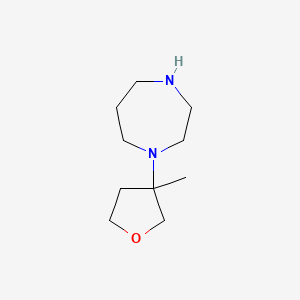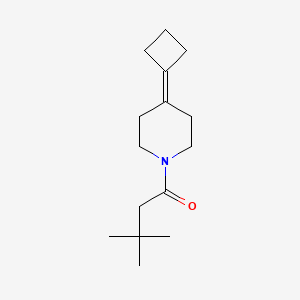
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one, also known as CPP or CPP-115, is a compound that belongs to the family of piperidine derivatives. It is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 works by inhibiting the enzyme, GABA-AT, which is responsible for breaking down the neurotransmitter GABA in the brain. This leads to an increase in the levels of GABA in the brain, which in turn leads to an increase in the activity of GABA receptors. This results in a decrease in the activity of excitatory neurotransmitters, such as glutamate, leading to a calming effect on the brain.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in the activity of GABA receptors. This results in a decrease in the activity of excitatory neurotransmitters, such as glutamate, leading to a calming effect on the brain. 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has also been shown to have a positive effect on cognitive function, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 is its potency and selectivity as a GABA-AT inhibitor. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 is its solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115. One area of interest is its potential applications in the treatment of addiction, particularly in the context of opioid addiction. Another area of interest is its potential applications in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to better understand the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 on cognitive function and memory.
Méthodes De Synthèse
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 can be synthesized using a multi-step process that involves the reaction of 4-cyclobutylidene-1,2,3,6-tetrahydropyridine with 3,3-dimethylbutanone in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques to obtain 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 in its pure form.
Applications De Recherche Scientifique
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has a positive effect on cognitive function, memory, and learning. It has also been shown to have potential applications in the treatment of addiction, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-15(2,3)11-14(17)16-9-7-13(8-10-16)12-5-4-6-12/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUGBDGQKNVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(=C2CCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)
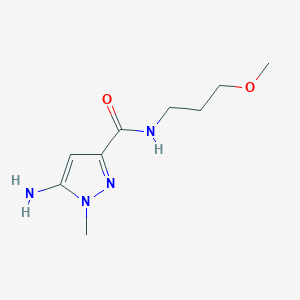
![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)
![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)
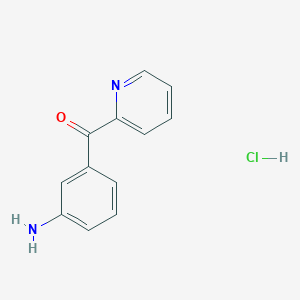
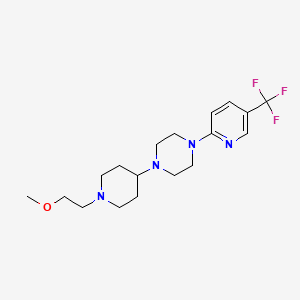
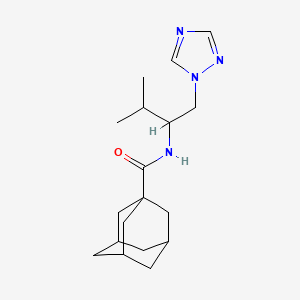
![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
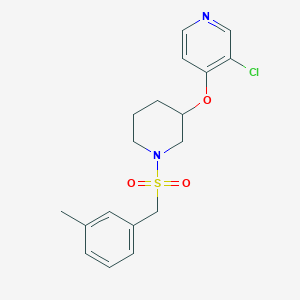
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)
